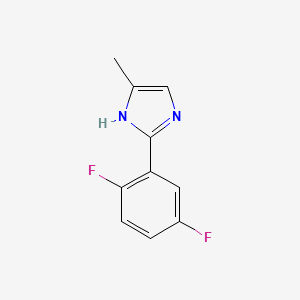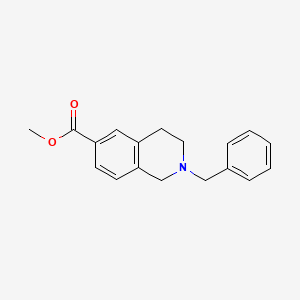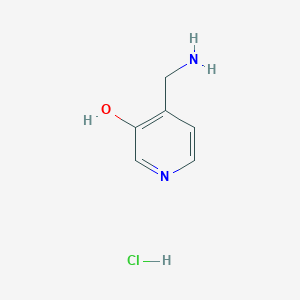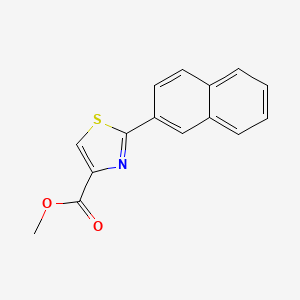
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly as a stabilizer in polymers and resins. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity, and bulky tert-butyl groups that provide steric hindrance, enhancing its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Mécanisme D'action
The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. This compound targets oxidative pathways and helps in stabilizing free radicals, thereby preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of antioxidant properties and steric hindrance provided by the tert-butyl groups. This combination makes it particularly effective in stabilizing polymers and other industrial applications where oxidative stability is crucial .
Propriétés
Formule moléculaire |
C17H24O4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)11-7-10(9-13(18)15(20)21)8-12(14(11)19)17(4,5)6/h7-8,19H,9H2,1-6H3,(H,20,21) |
Clé InChI |
YDRMBNYVACWWBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)




![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)

